2-(Tetrahydropyran-2-yloxy)phenylboronic acid
Overview
Description
2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a boronic acid derivative with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol . This compound is characterized by the presence of a tetrahydropyran-2-yloxy group attached to a phenylboronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydropyran-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydropyran-2-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The tetrahydropyran-2-yloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenylboronic acid derivatives, while substitution reactions can produce various substituted phenylboronic acids .
Scientific Research Applications
2-(Tetrahydropyran-2-yloxy)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The tetrahydropyran-2-yloxy group provides stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the tetrahydropyran-2-yloxy group.
4-(Tetrahydropyran-2-yloxy)phenylboronic acid: A similar compound with the tetrahydropyran-2-yloxy group attached at a different position on the phenyl ring.
Uniqueness
2-(Tetrahydropyran-2-yloxy)phenylboronic acid is unique due to the presence of the tetrahydropyran-2-yloxy group, which enhances its stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
IUPAC Name |
[2-(oxan-2-yloxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKRMUSMQFLZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675158 | |
Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502159-01-5 | |
Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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